molecular formula C16H18N2O3 B3881222 2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide

2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide

Cat. No.: B3881222
M. Wt: 286.33 g/mol
InChI Key: NGABUCDXSDWLTM-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MFA-1, and it is a hydrazone derivative of acetohydrazide. MFA-1 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Mechanism of Action

The exact mechanism of action of MFA-1 is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in cell proliferation and survival. MFA-1 has been found to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
MFA-1 has been found to exhibit a range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and neuroprotective effects. MFA-1 has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, MFA-1 has been found to exhibit antioxidant activity and may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MFA-1 in laboratory experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research areas. However, one limitation of using MFA-1 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on MFA-1. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a drug candidate for cancer treatment. Further research is also needed to fully understand the mechanism of action of MFA-1 and to identify potential side effects or toxicity issues.

Scientific Research Applications

MFA-1 has been studied for its potential applications in a range of scientific research areas, including cancer research, neuropharmacology, and drug discovery. In cancer research, MFA-1 has been found to exhibit anti-proliferative effects on a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. In neuropharmacology, MFA-1 has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, MFA-1 has been found to exhibit activity against a range of target proteins, including kinases and proteases.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-4-9-15(21-11)12(2)17-18-16(19)10-13-5-7-14(20-3)8-6-13/h4-9H,10H2,1-3H3,(H,18,19)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGABUCDXSDWLTM-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=NNC(=O)CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C(=N/NC(=O)CC2=CC=C(C=C2)OC)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide
Reactant of Route 4
2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide
Reactant of Route 5
2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide
Reactant of Route 6
2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide

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